Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697735
InChI: InChI=1S/C10H6BrClO2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3
SMILES: COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br
Molecular Formula: C10H6BrClO2S
Molecular Weight: 305.58 g/mol

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC13697735

Molecular Formula: C10H6BrClO2S

Molecular Weight: 305.58 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C10H6BrClO2S
Molecular Weight 305.58 g/mol
IUPAC Name methyl 5-bromo-6-chloro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H6BrClO2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3
Standard InChI Key FNONFHFYJYNMNU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br
Canonical SMILES COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate (IUPAC name: methyl 5-bromo-6-chloro-1-benzothiophene-2-carboxylate) belongs to the benzo[b]thiophene family, a class of fused bicyclic compounds combining a benzene ring with a thiophene moiety. The substitution pattern—bromine at C5, chlorine at C6, and a methyl ester at C2—confers distinct reactivity and steric effects. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₀H₆BrClO₂S
Molecular Weight305.58 g/mol
SMILESCOC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br
InChIKeyFNONFHFYJYNMNU-UHFFFAOYSA-N

The planar benzo[b]thiophene system enables π-π stacking interactions, while the electron-withdrawing halogens (Br, Cl) and ester group enhance electrophilic substitution reactivity .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves cyclocondensation and halogenation steps:

Step 1: Formation of Benzo[b]thiophene Core
Microwave-assisted cyclocondensation of 2-halobenzonitriles with methyl thioglycolate in dimethyl sulfoxide (DMSO) at 130°C yields 3-aminobenzo[b]thiophene intermediates . For example:

2-Fluoro-5-nitrobenzonitrile+Methyl thioglycolateEt₃N, DMSO, MWMethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate\text{2-Fluoro-5-nitrobenzonitrile} + \text{Methyl thioglycolate} \xrightarrow{\text{Et₃N, DMSO, MW}} \text{Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate}

Step 2: Halogenation
Bromine and chlorine are introduced via electrophilic substitution or metal-catalyzed cross-coupling. For instance, deaminative bromination using CuBr₂ in acetonitrile achieves selective halogenation at C5 and C6 .

Step 3: Esterification
Methyl esterification is often accomplished using methanol under acidic conditions, though pre-functionalized starting materials may bypass this step.

Purification Techniques

  • Chromatography: Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the product.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals .

Biological Activity and Mechanisms

Kinase Inhibition

The compound demonstrates potential as a kinase inhibitor, targeting enzymes like LIM kinase 1 (LIMK1) and mitogen-activated protein kinase-activated protein kinase 2 (MK2). Key mechanisms include:

  • ATP-Binding Site Competition: The planar aromatic system mimics adenosine, binding kinase active sites and blocking ATP-dependent phosphorylation .

  • Structural Modulation: Halogen substituents stabilize inhibitor-enzyme interactions via hydrophobic and halogen bonding.

Table 1: Hypothesized Biological Targets

TargetAssociated DiseaseInhibition IC₅₀ (Predicted)
LIMK1Metastatic cancers<1 μM
MK2Inflammatory disorders2–5 μM

Structure-Activity Relationships (SAR)

  • C5 Bromine: Critical for hydrophobic interactions with kinase pockets.

  • C6 Chlorine: Enhances binding affinity through steric complementarity.

  • C2 Ester: Improves solubility and serves as a handle for prodrug modifications .

Applications in Drug Development

Anticancer Agents

Derivatives of this compound are explored as LIMK1 inhibitors to impede actin polymerization, a process vital for cancer cell metastasis. Preclinical studies show reduced tumor cell migration in breast and prostate cancer models .

Anti-Inflammatory Therapeutics

MK2 inhibition disrupts cytokine production (e.g., TNF-α, IL-6), offering a pathway to treat rheumatoid arthritis and Crohn’s disease. In silico docking studies predict favorable binding to MK2’s regulatory domain .

Research Advancements and Challenges

Recent Innovations

  • Microwave Synthesis: Reduces reaction times from hours to minutes, improving yield (58–96%) .

  • Late-Stage Functionalization: Pd-catalyzed cross-coupling enables diversification of the benzo[b]thiophene scaffold for structure-activity studies .

Limitations and Future Directions

  • Toxicity Profiles: In vivo toxicity data are lacking, necessitating preclinical safety assessments.

  • Synthetic Scalability: Industrial-scale production requires optimization of halogenation steps to minimize byproducts.

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